![molecular formula C7H3BrO2S2 B2699540 6-Bromothieno[3,2-b]thiophene-2-carboxylic acid CAS No. 125493-06-3](/img/structure/B2699540.png)

6-Bromothieno[3,2-b]thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

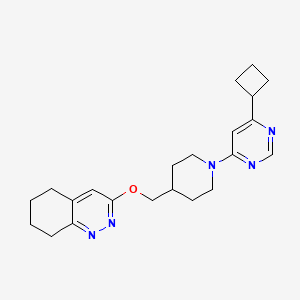

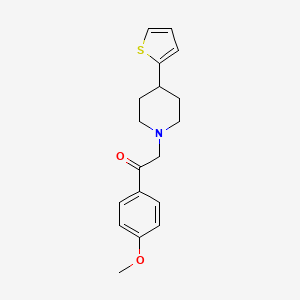

6-Bromothieno[3,2-b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H3BrO2S2 and a molecular weight of 263.13 .

Synthesis Analysis

Several synthesis methods for similar compounds have been reported. For instance, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives . Other methods involve the use of silver (I) acetate and potassium carbonate in 1-methyl-pyrrolidin-2-one at 120℃ .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, a carboxylic acid group, and a bromine atom .Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 263.13 . It is stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

6-Bromothieno[3,2-b]thiophene-2-carboxylic acid derivatives, specifically dithienothiophene (DTT)-based dyes, have been synthesized and applied in dye-sensitized solar cells (DSCs). A notable derivative, the donor-acceptor dye DAHTDTT, exhibited an energy conversion efficiency of 7.3% with significant open-circuit voltage and current density, demonstrating its potential for improving DSC performance (Tae‐Hyuk Kwon et al., 2011).

Organic Synthesis and Catalysis

The compound has been involved in various organic synthesis and catalysis processes. For instance, 3-thiophene- and 3-furancarboxylic acids, related to this compound, efficiently undergo perarylation, accompanied by C-H bond cleavage and decarboxylation, leading to tetraarylated products. This showcases the utility of these compounds in creating complex organic molecules (Masaya Nakano et al., 2008).

Heterocyclic Chemistry

In heterocyclic chemistry, the bromothiophene derivatives have been employed to study substitution reactions and ring-opening reactions, contributing to the development of new synthetic routes for polyfunctionalized thiophenes and enediynes. This research aids in expanding the toolkit for synthesizing novel heterocyclic compounds with potential applications in various fields (L. S. Fuller et al., 1999).

Safety and Hazards

The safety information for 6-Bromothieno[3,2-b]thiophene-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Propriétés

IUPAC Name |

3-bromothieno[3,2-b]thiophene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrO2S2/c8-3-2-11-4-1-5(7(9)10)12-6(3)4/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUHYSKWVZFEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2699458.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2699464.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B2699465.png)

![N-(4-acetylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699466.png)

![8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2699468.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)

![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2699473.png)